molecular formula C8H8BrNO4S B076069 2-(4-Bromophenylsulfonamido)acetic acid CAS No. 13029-73-7

2-(4-Bromophenylsulfonamido)acetic acid

Cat. No.: B076069
CAS No.: 13029-73-7
M. Wt: 294.12 g/mol
InChI Key: NDAHRASKKXWZMD-UHFFFAOYSA-N
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Description

2-(4-Bromophenylsulfonamido)acetic acid is a useful research compound. Its molecular formula is C8H8BrNO4S and its molecular weight is 294.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Aldose Reductase Inhibitors and Antioxidant Activity

2-(4-Bromophenylsulfonamido)acetic acid derivatives have been explored as aldose reductase inhibitors (ARIs), with potential applications in addressing long-term diabetic complications. These compounds show promising inhibitory activities at concentrations below 100 µM. Furthermore, their potent antioxidant potential has been noted in both homogeneous and heterogeneous systems (Alexiou & Demopoulos, 2010).

Synthesis and Antimicrobial Activity

Novel oxazol-5(4H)-ones, synthesized using derivatives of this compound, have demonstrated noteworthy antimicrobial activities against various Gram-positive and Gram-negative bacterial and fungal strains. These findings contribute to the potential development of new antimicrobial agents (Rosca, 2020).

Carbonic Anhydrase Isozymes Inhibition

Compounds derived from this compound have been shown to inhibit carbonic anhydrase isozymes I, II, and IV. This property suggests potential applications in conditions where carbonic anhydrase activity modulation is therapeutically beneficial (Supuran, Briganti, & Scozzafava, 1997).

Catalytic and Synthesis Applications

These compounds have also been used in chemical synthesis and catalysis. For example, their use in the N-acylation of sulfonamides and the functionalization of metal-organic frameworks demonstrates the versatility of this compound derivatives in various chemical processes (Hu et al., 2020; Ghasemi, Kowsari, & Hosseini, 2016).

Antiproliferative Activity Against Cancer Cell Lines

Additionally, certain derivatives have shown antiproliferative activity against various human cancer cell lines. This highlights the potential use of these compounds in cancer research and treatment development (Awad et al., 2015).

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4S/c9-6-1-3-7(4-2-6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAHRASKKXWZMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353244
Record name N-(4-Bromobenzene-1-sulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13029-73-7
Record name N-(4-Bromobenzene-1-sulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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